molecular formula C16H21NOS B2399478 Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1798515-82-8

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2399478
CAS No.: 1798515-82-8
M. Wt: 275.41
InChI Key: MDLZZQPSBSLTMV-UHFFFAOYSA-N
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Description

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is an organic compound that features a cyclopropyl group, a thiazepane ring, and an o-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the cyclopropyl and o-tolyl groups. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. For example, the reaction of a thioamide with a halogenated cyclopropane in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The cyclopropyl and thiazepane moieties may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(7-(p-tolyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    Cyclopropyl(7-(m-tolyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    Cyclopropyl(7-(phenyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

Cyclopropyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, as it introduces strain and reactivity that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclopropyl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c1-12-4-2-3-5-14(12)15-8-9-17(10-11-19-15)16(18)13-6-7-13/h2-5,13,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLZZQPSBSLTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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